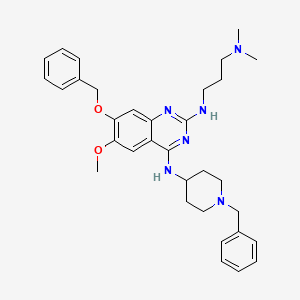
Lsd1-IN-19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lsd1-IN-19 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the epigenetic regulation of gene expression. LSD1 is known to demethylate mono- and dimethylated lysine residues on histone proteins, thereby influencing gene transcription. Inhibitors of LSD1, such as this compound, have garnered significant interest due to their potential therapeutic applications, particularly in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-19 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary, but generally involve:
Formation of intermediates: This step may involve reactions such as nucleophilic substitution, condensation, or cyclization.
Coupling reactions: The final product is often obtained through coupling reactions, which may include palladium-catalyzed cross-coupling or other similar methods.
Purification: The compound is purified using techniques such as column chromatography or recrystallization to obtain the desired purity
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Lsd1-IN-19 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or nucleophiles
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Lsd1-IN-19 has a wide range of scientific research applications, including:
Cancer Research: As an LSD1 inhibitor, this compound is being investigated for its potential to treat various cancers by modulating gene expression and inhibiting tumor growth
Epigenetic Studies: The compound is used to study the role of LSD1 in epigenetic regulation and its impact on gene expression
Neurodegenerative Diseases: Research is exploring the potential of this compound in treating neurodegenerative diseases by modulating epigenetic markers
Drug Development: This compound serves as a lead compound for developing new drugs targeting LSD1
Mécanisme D'action
Lsd1-IN-19 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 demethylates lysine residues on histone proteins, which can either activate or repress gene transcription. By inhibiting LSD1, this compound prevents the removal of methyl groups, leading to changes in gene expression. This inhibition can result in the suppression of tumor growth and the modulation of other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tranylcypromine: An irreversible LSD1 inhibitor used in clinical trials for cancer treatment.
Iadademstat (ORY-1001): A potent and selective LSD1 inhibitor with applications in hematological cancers.
Bomedemstat (IMG-7289): Another LSD1 inhibitor in clinical trials for myeloproliferative neoplasms.
Uniqueness of Lsd1-IN-19
This compound is unique due to its specific binding affinity and selectivity for LSD1. Unlike some other inhibitors, it may offer a better safety profile and efficacy in certain cancer types. Its unique chemical structure allows for specific interactions with the LSD1 enzyme, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C33H42N6O2 |
|---|---|
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
4-N-(1-benzylpiperidin-4-yl)-2-N-[3-(dimethylamino)propyl]-6-methoxy-7-phenylmethoxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C33H42N6O2/c1-38(2)18-10-17-34-33-36-29-22-31(41-24-26-13-8-5-9-14-26)30(40-3)21-28(29)32(37-33)35-27-15-19-39(20-16-27)23-25-11-6-4-7-12-25/h4-9,11-14,21-22,27H,10,15-20,23-24H2,1-3H3,(H2,34,35,36,37) |
Clé InChI |
CLMKFAVBRRFUGX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CC4=CC=CC=C4)OC)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


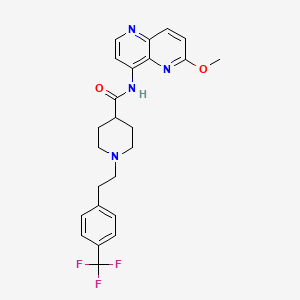
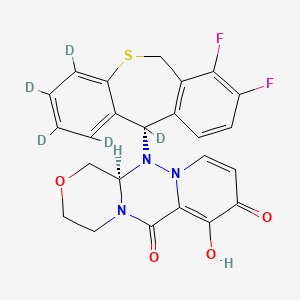
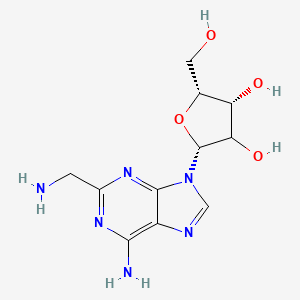
![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)

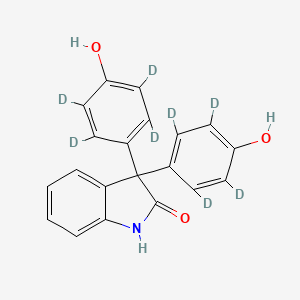
![ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B12409139.png)

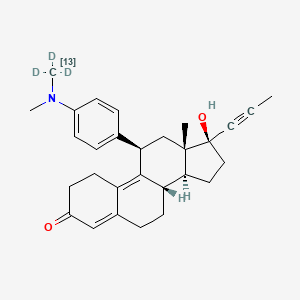
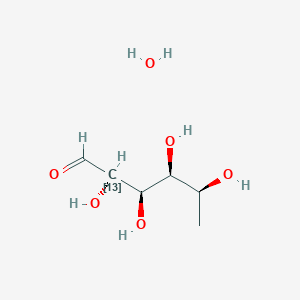
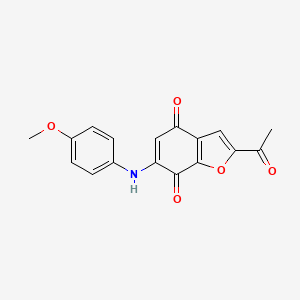
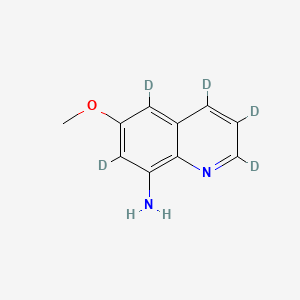
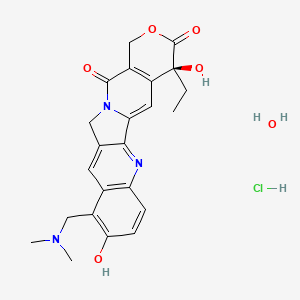
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)
